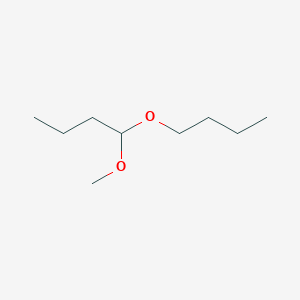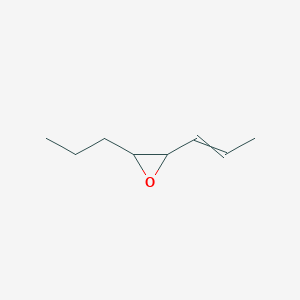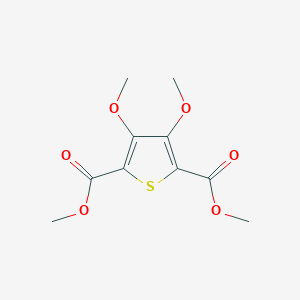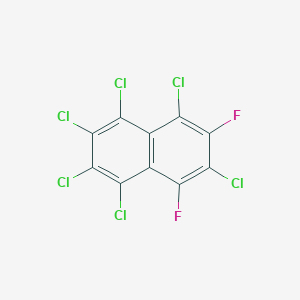
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is a polyhalogenated organic compound characterized by the presence of six chlorine atoms and two fluorine atoms attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene typically involves the chlorination and fluorination of naphthalene derivatives. The process may include:
Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce chlorine atoms into the naphthalene ring.
Fluorination: Introducing fluorine atoms through the use of fluorinating agents like sulfur tetrafluoride (SF₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with hydroxyl or alkyl groups replacing the halogen atoms.
Scientific Research Applications
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on the stability and reactivity of naphthalene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with similar chlorine substitution but different structural features.
Endosulfan: Another polyhalogenated compound with applications in agriculture and pest control.
Dieldrin: A chlorinated compound with insecticidal properties.
Uniqueness: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is unique due to the specific combination of chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
129697-93-4 |
|---|---|
Molecular Formula |
C10Cl6F2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1,2,3,4,5,7-hexachloro-6,8-difluoronaphthalene |
InChI |
InChI=1S/C10Cl6F2/c11-3-1-2(4(12)7(15)6(3)14)9(17)8(16)10(18)5(1)13 |
InChI Key |
JBSYBUHOWXCUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


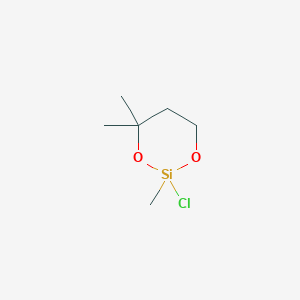
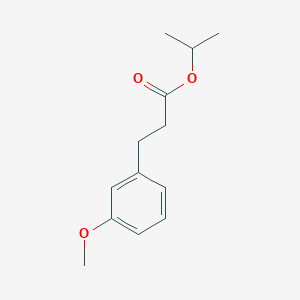
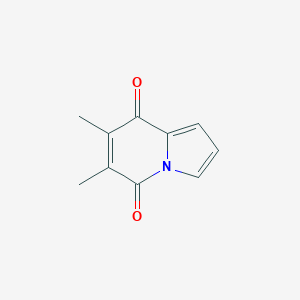
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
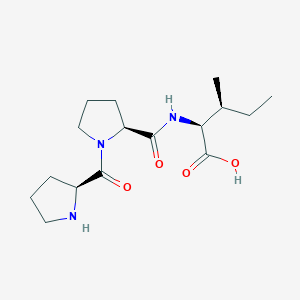
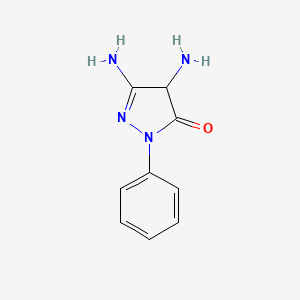
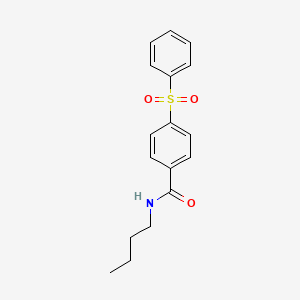
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
